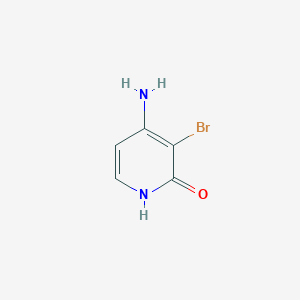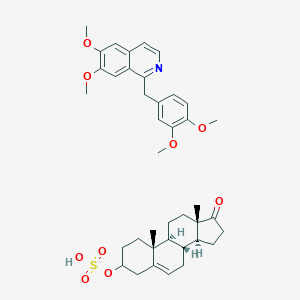
4-羟基-3-丙基苯甲酸甲酯
描述
Synthesis Analysis
The synthesis of methyl 4-hydroxy-3-propylbenzoate involves several chemical processes. A related process is the synthesis of methyl 4-hydroxybenzoate, determined through X-ray crystallography, highlighting extensive intermolecular hydrogen bonding and a 3D framework structure. Computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), have been applied to analyze its structure and properties (Sharfalddin et al., 2020).
Molecular Structure Analysis
Methyl 4-hydroxy-3-propylbenzoate's molecular structure has been elucidated through various spectroscopic and computational techniques. Single crystal X-ray structure determination at 120 K reveals its intricate 3D framework, supported by extensive intermolecular hydrogen bonding. Hirshfeld surface analysis provides insights into the intermolecular interactions and crystal packing, further supported by experimental FT-IR spectra and computed vibrational spectra, offering a profound understanding of its molecular determinants (Sharfalddin et al., 2020).
Chemical Reactions and Properties
The chemical behavior of methyl 4-hydroxy-3-propylbenzoate, akin to its paraben relatives, involves esterase hydrolysis and glucuronidation, indicating a significant metabolic pathway in human liver. This suggests that these compounds do not accumulate in human tissues but are instead readily metabolized through hydrolysis and glucuronidation by various UDP-glucuronosyltransferase (UGT) isoforms (Abbas et al., 2010).
Physical Properties Analysis
The physical properties of methyl 4-hydroxy-3-propylbenzoate, including its crystalline structure and thermal stability, have been extensively studied. The molecule displays a robust 3D framework facilitated by hydrogen bonding, with its physical stability and properties further analyzed through computational methods to correlate with its known pharmaceutical activities (Sharfalddin et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of methyl 4-hydroxy-3-propylbenzoate, are closely related to its structure. The analysis through computational chemistry, including HF and DFT methods, reveals its reactivity profile, highlighting the significance of its molecular orbitals in determining its chemical behavior. The experimental and theoretical analyses provide a comprehensive understanding of its chemical properties (Sharfalddin et al., 2020).
科学研究应用
医药合成
4-羟基-3-丙基苯甲酸甲酯: 用作吉非替尼的合成前体,吉非替尼是一种用于治疗非小细胞肺癌的药物。 该化合物作为一种新型合成路线的起始原料,包括烷基化、硝化、还原和环化步骤,以高总收率生产吉非替尼 .
化妆品行业
被称为对羟基苯甲酸甲酯,该化合物广泛用作化妆品和个人护理产品中的抗菌剂。 其作为防腐剂的功效也扩展到食品产品,确保更长的保质期和免受微生物污染的安全性 .
纳米技术
在纳米技术领域,4-羟基-3-丙基苯甲酸甲酯可能参与纳米生物传感器的开发。这些传感器旨在检测表观遗传学变化,如DNA甲基化和组蛋白修饰,这些变化在癌症进展和耐药性中至关重要。 这些纳米生物传感器的灵敏度和特异性超过了传统的诊断工具,为早期诊断和个性化治疗策略提供了新的途径 .
非线性光学应用
4-羟基-3-丙基苯甲酸甲酯的结构类似物已对其在非线性光学应用中的潜力进行了研究。这些包括三阶谐波产生,这对于频率转换、激光技术、光开关和其他相关技术至关重要。 该化合物的衍生物可用于生长具有良好非线性光学性能的有机共晶体 .
分析化学
在分析化学中,4-羟基-3-丙基苯甲酸甲酯可用作各种色谱法和光谱法的标准或参考化合物。 其明确定义的特性使其适合于复杂分析中的校准和方法开发 .
材料科学
该化合物的衍生物在材料科学中也受到关注,特别是在合成具有特定性能的新材料方面。 例如,其结构类似物可用于创建具有所需物理和化学特性的有机共晶体,用于先进应用 .
食品保鲜
作为对羟基苯甲酸甲酯,它被用作食品工业中的防腐剂。 其抗菌特性有助于防止腐败并延长各种食品产品的保质期 .
作用机制
Target of Action
Methyl 4-hydroxy-3-propylbenzoate, also known as Methylparaben, is primarily used as a preservative in the food, cosmetic, and pharmaceutical industry . Its primary targets are various types of fungi and bacteria, where it acts as an anti-fungal and antimicrobial agent .
Mode of Action
It is known to inhibit the growth of fungi and bacteria, thereby acting as a preservative . It is also known to have an estrogenic effect, mimicking estrogen in rats and having anti-androgenic activity .
Biochemical Pathways
It is known to be involved in the synthesis of methyl benzoate, a major floral scent compound . The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate .
Pharmacokinetics
Methylparaben exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . It is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body .
Result of Action
Methylparaben has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methylparaben. For instance, exposure to sunlight can enhance its cytotoxic effects . Furthermore, its stability and efficacy as a preservative can be affected by the pH, temperature, and other factors of the product it is used in.
属性
IUPAC Name |
methyl 4-hydroxy-3-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUEJVSGMTLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473099 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105211-78-7 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)












